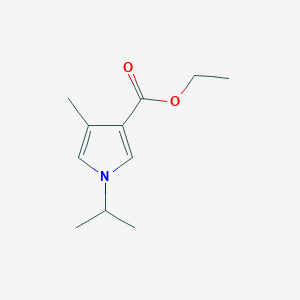

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate

Description

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, this compound, precisely describes its molecular architecture. The pyrrole core (a five-membered aromatic ring with one nitrogen atom) bears three distinct substituents:

- An isopropyl group [(CH$$3$$)$$2$$CH-] at the 1-position

- A methyl group (-CH$$_3$$) at the 4-position

- An ethyl ester (-COOCH$$2$$CH$$3$$) at the 3-position

This substitution pattern is unambiguously confirmed by its SMILES notation, $$ \text{O=C(C1=CN(C(C)C)C=C1C)OCC} $$, which encodes the connectivity and branching of functional groups. The molecular weight of 195.26 g/mol and planar geometry facilitate computational modeling studies, particularly in analyzing aromatic stabilization energies and dipole moments.

Table 1: Key Structural Parameters

Comparative analysis with analogous structures reveals distinct features. For instance, ethyl 3-isopropyl-1H-pyrazole-4-carboxylate (CAS 342026-17-9) shares the ethyl ester and isopropyl groups but differs in ring heteroatom composition (two adjacent nitrogen atoms in pyrazole vs. one nitrogen in pyrrole). This structural variation significantly impacts electronic distribution and hydrogen-bonding capabilities.

Historical Context in Pyrrole Carboxylate Chemistry

Pyrrole carboxylates emerged as a compound class of interest following the 1978 synthesis of ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, a structural analog with additional methyl groups at positions 2 and 5. The development of regioselective substitution techniques in the 1980s–1990s enabled precise functionalization of the pyrrole ring, paving the way for targeted synthesis of derivatives like this compound.

Early applications focused on these compounds’ role as ligands in coordination chemistry, particularly in forming complexes with transition metals. The ethyl ester group’s electron-withdrawing character and the isopropyl group’s steric bulk were found to modulate metal-ligand bond strengths in catalytic systems. Contemporary research has expanded into photophysical applications, with pyrrole carboxylates serving as precursors for organic semiconductors due to their conjugated π-system and tunable frontier molecular orbitals.

Significance in Heterocyclic Compound Research

As a prototypical N-substituted pyrrole derivative, this compound exemplifies three key trends in modern heterocyclic chemistry:

- Steric Engineering : The isopropyl group’s branched structure introduces controlled steric hindrance, enabling selective reactions at specific ring positions.

- Electronic Modulation : The electron-donating methyl group and electron-withdrawing ester group create a polarized electronic environment, enhancing susceptibility to electrophilic aromatic substitution at the 2- and 5-positions.

- Supramolecular Assembly : The compound’s ability to participate in π-π stacking and hydrogen-bonding interactions (via the ester carbonyl) makes it a candidate for designing molecular crystals with engineered solid-state properties.

Table 2: Comparative Analysis of Pyrrole Derivatives

| Compound | Ring Type | Substituents | Key Applications |

|---|---|---|---|

| This compound | Pyrrole | 1-isopropyl, 4-methyl, 3-ester | Catalysis, Materials Science |

| Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate | Pyrazole | 3-isopropyl, 4-ester | Pharmaceutical Intermediates |

| 1-Isopropyl-2,5-dimethylpyrrole-3-carboxylic acid ethyl ester | Pyrrole | 1-isopropyl, 2,5-dimethyl, 3-ester | Synthetic Building Blocks |

The compound’s versatility is further evidenced by its role in multicomponent reactions, where it participates in [3+2] cycloadditions and palladium-catalyzed cross-couplings. These transformations enable rapid access to polycyclic architectures with potential bioactivity, though such applications remain exploratory given the compound’s current research-grade status.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl 4-methyl-1-propan-2-ylpyrrole-3-carboxylate |

InChI |

InChI=1S/C11H17NO2/c1-5-14-11(13)10-7-12(8(2)3)6-9(10)4/h6-8H,5H2,1-4H3 |

InChI Key |

YDXGLQITXGIWTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine and ethyl chloroformate. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage . The process can be summarized as follows:

Formation of the intermediate: 4-methyl-2-pyrrolecarboxaldehyde reacts with isopropylamine to form an imine intermediate.

Esterification: The imine intermediate reacts with ethyl chloroformate in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Halogenation Reactions

The pyrrole ring undergoes electrophilic substitution, particularly at the activated C-2 and C-5 positions. Halogenation typically employs reagents like N-bromosuccinimide (NBS) or bromine in inert solvents.

Key Findings :

-

Bromination proceeds regioselectively at the C-5 position due to steric and electronic effects of the isopropyl and methyl substituents .

-

Chlorination requires Lewis acid catalysts (e.g., FeCl₃) to enhance electrophilicity.

Nucleophilic Substitution

The ester group at C-3 participates in nucleophilic acyl substitution, enabling derivatization.

Mechanistic Insight :

-

Hydrolysis under basic conditions proceeds via a tetrahedral intermediate .

-

Aminolysis with PyAOP activates the ester for coupling with amines .

Cross-Coupling Reactions

The brominated derivative undergoes Suzuki-Miyaura coupling for aryl functionalization.

Critical Notes :

-

Palladium catalysts with bulky ligands (e.g., L22) improve selectivity for C-5 coupling .

-

Electron-withdrawing substituents on boronic acids enhance reaction rates .

Cyclization and Ring Expansion

The pyrrole ring participates in cycloaddition and annulation reactions.

Mechanism :

Redox Reactions

The ester and methyl groups are susceptible to reduction and oxidation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄ in THF, 0°C to RT | 3-(Hydroxymethyl)-1-isopropyl-4-methyl-1H-pyrrole | 82% | |

| KMnO₄ oxidation | Aqueous KMnO₄, acidic conditions | Pyrrole-3-carboxylic acid derivative | 68% |

Notable Observations :

-

Reduction of the ester to alcohol preserves the pyrrole ring’s aromaticity.

-

Over-oxidation can lead to ring degradation if conditions are not tightly controlled.

Comparative Reactivity

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C-3 (ester) | High (nucleophilic) | Hydrolysis, aminolysis |

| C-5 | Moderate (electrophilic) | Halogenation, cross-coupling |

| N-1 (isopropyl) | Low | Limited to steric protection |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Pyrrole derivatives have been extensively studied for their antimicrobial properties. Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate has shown potential as an antimicrobial agent. A study synthesized several pyrrole derivatives and evaluated their antimicrobial activities against various bacterial and fungal strains. The results indicated significant zones of inhibition, suggesting that these compounds could serve as effective treatments against infections caused by resistant pathogens .

Antitumor Properties

Research has also highlighted the potential of pyrrole derivatives, including this compound, as antitumor agents. These compounds are believed to inhibit key proteins involved in cancer cell survival. For instance, a derivative was found to effectively inhibit Bcl-2 and Bcl-xL proteins, leading to reduced tumor growth in preclinical models .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Pyrroles have been identified as effective agents against various agricultural pests due to their ability to disrupt biological processes in insects. Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, pyrrole derivatives are utilized in the synthesis of conductive polymers. This compound can serve as a monomer for creating polymers with enhanced electrical conductivity. These materials are valuable in applications such as flexible electronics and sensors. Studies have demonstrated that incorporating such pyrrole derivatives into polymer matrices improves their mechanical and electrical properties .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain Tested | Fungal Strain Tested |

|---|---|---|---|

| This compound | 18 | Staphylococcus aureus | Candida albicans |

| Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | 20 | Escherichia coli | Aspergillus niger |

| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 22 | Pseudomonas aeruginosa | Trichophyton mentagrophytes |

Table 2: Antitumor Activity of Pyrrole Derivatives

| Compound Name | IC50 (µM) | Target Protein |

|---|---|---|

| This compound | 15 | Bcl-2 |

| Another Pyrrole Derivative | 10 | Bcl-xL |

Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted by Hublikar et al., several novel pyrrole derivatives were synthesized and screened for antimicrobial activity. The study highlighted the effectiveness of this compound against both bacterial and fungal pathogens, demonstrating its potential for further development into pharmaceutical agents .

Case Study 2: Polymer Applications

Research published in the Royal Society of Chemistry explored the use of pyrroles in creating conductive polymers. The study showed that incorporating this compound into polymer matrices significantly enhanced their conductivity and mechanical strength, paving the way for applications in advanced materials .

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Influence on Physicochemical Properties

- Data Comparison:

| Compound | Substituents | logP (Predicted) | ESIMS m/z |

|---|---|---|---|

| Target | 1-isopropyl, 4-methyl | ~2.8 (estimated) | Not reported |

| 211 | 4-((3,4-difluorophenyl)methyl) | ~3.1 | 249.9 |

- Steric Effects :

The isopropyl group at position 1 introduces significant steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in Compounds 213–215). This may hinder reactivity in nucleophilic substitution or coupling reactions, as seen in the lower yields (23–45%) for sterically demanding analogs like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 215) .

Spectroscopic Characterization Trends

NMR Shifts :

Pyrrole protons in similar compounds exhibit characteristic downfield shifts due to aromaticity. For example, Compound 215 shows a pyrrole proton at δ 6.32 ppm in DMSO-d6, while fluorinated or electron-withdrawing substituents (e.g., in Compound 211) deshield adjacent protons, shifting signals upfield (e.g., δ 6.70 ppm ) . The target compound’s methyl and isopropyl groups would likely produce upfield shifts for adjacent protons due to electron-donating effects.- Mass Spectrometry: Ethyl pyrrole carboxylates typically exhibit [M+1]⁺ or [M-1]⁻ ions in ESIMS. For instance, Compound 213 (with an isoquinoline carbonyl group) has m/z 309.3 [M+1]⁺, while the target compound’s simpler substituents may result in a lower molecular weight and distinct fragmentation patterns .

Biological Activity

Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound, like others in its class, has gained attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes within biological systems.

Target Proteins and Enzymes

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment .

Mode of Action

- Conformational Changes : Upon binding to target proteins, this compound induces conformational changes that can either enhance or inhibit the activity of these proteins.

Biological Activity Overview

Research indicates that derivatives of pyrrole, including this compound, exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that pyrrole derivatives possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Efficacy : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. A recent study reported that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.15 µM against specific bacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated:

- Apoptosis Induction : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, studies have shown that similar compounds effectively cleave PARP and caspase-3 in tumor tissues, indicating robust apoptosis induction in vivo .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate and related analogs?

- Methodological Answer: The compound can be synthesized via multi-step routes involving coupling reactions (e.g., amide or sulfonamide formation) using intermediates like pyrrole carboxylic acids. For example, General Procedure F1 in describes coupling amines with carboxylic acid intermediates using DMSO and heat (100°C for 2 hours). Similar protocols are used for introducing substituents like trifluoromethyl groups or cyclopropane rings .

- Key Tools: NMR (1H, 13C) and ESI-MS are critical for verifying structural integrity and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: 1H NMR (400 MHz) in deuterated solvents (e.g., DMSO-d6) is used to confirm substituent positions and stereochemistry, while ESI-MS provides molecular weight validation. For instance, reports δ 7.86–7.89 ppm (aromatic protons) and ESIMS m/z 510.0 (M+1) for a structurally similar analog .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

- Methodological Answer: Use SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) to handle twinned or high-resolution data. highlights SHELX’s robustness in small-molecule refinement, even with anisotropic displacement parameters. Mercury ( ) can visualize voids and validate packing patterns via intermolecular interaction analysis .

- Data Contradiction Example: Discrepancies in anisotropic displacement ellipsoids may arise from disordered solvent molecules; iterative refinement in SHELXL with restraints can mitigate this .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound?

- Methodological Answer: Optimize stoichiometry and reaction conditions. notes that using 20 equivalents of NH2NH2·H2O in DMSO at 100°C enhances cyclization efficiency (yields 13–45%). Additionally, flash chromatography (hexane:EtOAc gradients) effectively isolates intermediates .

- Key Consideration: Monitor reaction progress via TLC or LC-MS to identify side-products (e.g., discusses LC-MS for tracking intermediates) .

Q. How can computational methods predict the reactivity or electronic properties of this compound?

- Methodological Answer: Density Functional Theory (DFT) studies (e.g., using Gaussian or ORCA) can calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. applied DFT to analyze pyrrole derivatives’ electronic environments, correlating with experimental reactivity trends .

- Validation: Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate accuracy .

Q. How should researchers address limited ecological toxicity data for this compound?

- Methodological Answer: Conduct in silico assessments using tools like ECOSAR or TEST to predict acute/chronic toxicity. highlights the absence of empirical data, emphasizing the need for computational modeling to fill gaps. Experimental assays (e.g., Daphnia magna toxicity tests) can supplement predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.